3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole
Description
3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethoxy group and an oxazole ring
Properties
IUPAC Name |
3-methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-9-7-13(22-18-9)8-23(19,20)10(2)11-3-5-12(6-4-11)21-14(15,16)17/h3-7,10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWLFUUHIDJKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CS(=O)(=O)C(C)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as α-haloketones and amides.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylation reagents under specific conditions to introduce the trifluoromethoxy group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The trifluoromethoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or oxazole ring.
Scientific Research Applications
3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxy group, which can impart similar chemical properties.
Oxazole derivatives: Compounds containing the oxazole ring can have comparable reactivity and applications.
Uniqueness
3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole is unique due to the combination of its structural features, including the trifluoromethoxy group, sulfonyl group, and oxazole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
